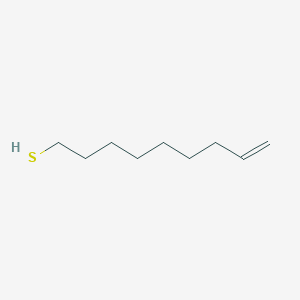

Non-8-ene-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

non-8-ene-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18S/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSUCUOWHVJALF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Non-8-ene-1-thiol" synthesis methods and pathways

Synthesis of Non-8-ene-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is a linear C9 hydrocarbon featuring a terminal alkene and a terminal thiol group. This unique structure makes it a valuable synthon for a variety of chemical transformations. The terminal thiol can undergo nucleophilic reactions, oxidation to disulfides, and participate in thiol-ene "click" chemistry. The terminal alkene allows for polymerization, hydrofunctionalization, and metathesis reactions. This dual functionality opens avenues for its use in the development of novel polymers, self-assembled monolayers, and as a linker in bioconjugation and drug delivery systems. This guide provides a comprehensive overview of potential synthetic strategies for this versatile compound.

Proposed Synthesis Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of this compound: nucleophilic substitution on a non-8-enyl halide or tosylate, and the anti-Markovnikov hydrothiolation of 1,8-nonadiene.

Pathway 1: Nucleophilic Substitution

This classical approach involves the conversion of a readily available starting material, 8-nonen-1-ol, into a good leaving group, followed by substitution with a sulfur nucleophile.

The hydroxyl group of 8-nonen-1-ol can be transformed into a better leaving group, such as a bromide or a tosylate, to facilitate nucleophilic attack by a sulfur-containing reagent.

The resulting alkyl halide or tosylate can then be reacted with a thiol surrogate, such as sodium hydrosulfide, thiourea, or potassium thioacetate. The use of thiourea followed by hydrolysis, or thioacetate followed by hydrolysis, are common methods to avoid the formation of dialkyl sulfide byproducts.[1]

Pathway 2: Thiol-Ene Radical Addition

The thiol-ene reaction is a powerful and efficient method for the formation of carbon-sulfur bonds, proceeding via a radical mechanism.[2] This reaction is known for its high yields, tolerance of various functional groups, and anti-Markovnikov regioselectivity.[2][3]

In this proposed pathway, a suitable thiol, such as thioacetic acid, is added across one of the double bonds of 1,8-nonadiene. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV irradiation.[4][5] The anti-Markovnikov addition ensures the formation of the terminal thioester.

The resulting thioester is then hydrolyzed under basic or acidic conditions to yield the desired this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the key transformations in the proposed synthesis pathways, based on analogous reactions reported in the literature.

Table 1: Conversion of Alcohol to Leaving Group

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 8-nonen-1-ol | PBr₃ | Diethyl ether | 0 to RT | 2-4 | 85-95 |

| 8-nonen-1-ol | TsCl, Pyridine | DCM | 0 to RT | 12-24 | 90-98 |

Table 2: Nucleophilic Substitution with Sulfur Reagents

| Substrate | Sulfur Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 8-nonenyl bromide | Thiourea, then NaOH(aq) | Ethanol | Reflux | 4-8 | 70-85 |

| 8-nonenyl tosylate | KSAc | DMF | 60 | 6-12 | 80-90 |

Table 3: Thiol-Ene Reaction and Hydrolysis

| Alkene | Thiol Reagent | Initiator | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1,8-nonadiene | Thioacetic acid | AIBN | Toluene | 80 | 2-6 | 85-95 |

| Non-8-enyl thioacetate | LiAlH₄ | Diethyl ether | 0 to RT | 1-2 | 90-98 | |

| Non-8-enyl thioacetate | NaOH(aq) | Methanol | RT | 2-4 | 85-95 |

Detailed Experimental Protocols

Protocol for Pathway 1: Nucleophilic Substitution

-

To a stirred solution of 8-nonen-1-ol (1 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it onto ice-water.

-

Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 8-nonenyl bromide.

-

To a solution of 8-nonenyl bromide (1 eq.) in ethanol, add thiourea (1.1 eq.).

-

Reflux the mixture for 4-8 hours.

-

After cooling to room temperature, add a solution of sodium hydroxide (2.5 eq.) in water.

-

Reflux the mixture for an additional 2-4 hours.

-

Cool the reaction to room temperature and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield this compound.

Protocol for Pathway 2: Thiol-Ene Radical Addition

-

In a round-bottom flask, dissolve 1,8-nonadiene (5 eq.) and thioacetic acid (1 eq.) in a minimal amount of an appropriate solvent like toluene.

-

Add a catalytic amount of a radical initiator such as AIBN (0.05 eq.).

-

Heat the reaction mixture at 80 °C under an inert atmosphere for 2-6 hours.

-

Monitor the reaction by GC-MS or ¹H NMR for the disappearance of thioacetic acid.

-

Once the reaction is complete, cool to room temperature and remove the excess diene and solvent under reduced pressure.

-

The crude S-(non-8-en-1-yl) ethanethioate can be purified by column chromatography.

-

To a solution of S-(non-8-en-1-yl) ethanethioate (1 eq.) in methanol, add an aqueous solution of sodium hydroxide (2 eq.).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visual Pathway Diagrams

Caption: Pathway 1: Nucleophilic Substitution Route.

Caption: Pathway 2: Thiol-Ene Radical Addition Route.

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust synthetic pathways. The choice between the nucleophilic substitution route and the thiol-ene addition route will depend on factors such as the availability of starting materials, desired purity, and scalability. The nucleophilic substitution pathway is a well-established, traditional method, while the thiol-ene reaction offers the advantages of "click" chemistry, including high efficiency and milder reaction conditions. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this compound for their specific applications.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

- 4. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Non-8-ene-1-thiol: Chemical Identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical identifiers for Non-8-ene-1-thiol, a compound of interest in various research and development applications. The following sections present a structured summary of its quantitative data and a visual representation of the relationships between its different identifiers.

Core Chemical Data

This compound is an organosulfur compound with a terminal double bond and a thiol functional group. A clear understanding of its chemical identifiers is crucial for accurate documentation, database searching, and regulatory compliance.

Table of Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 304435-87-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C9H18S | [3] |

| Molecular Weight | 158.31 g/mol | [3] |

| PubChem CID | 57508017 | [3] |

| InChI | InChI=1S/C9H18S/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2 | [3][4] |

| InChI Key | UWSUCUOWHVJALF-UHFFFAOYSA-N | [1] |

| SMILES | C=CCCCCCCCS | Derived from IUPAC Name |

Visualization of Chemical Identifier Relationships

The following diagram illustrates the interconnectedness of the various chemical identifiers for this compound. This visualization aids in understanding how different nomenclature and structural representation systems relate to one another for a single chemical entity.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are beyond the scope of this introductory guide. Researchers are encouraged to consult peer-reviewed scientific literature and established chemical synthesis databases for specific methodologies. Key experimental techniques would likely include:

-

Synthesis: Thiol-ene "click" reactions or multi-step organic synthesis routes starting from commercially available precursors.

-

Purification: Flash column chromatography or distillation.

-

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the compound.

References

Navigating the Solubility Landscape of Non-8-ene-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Non-8-ene-1-thiol in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers insights based on the general principles of thiol chemistry, detailed experimental protocols for determining solubility, and a logical workflow for solvent selection in research and development settings.

Core Concepts: Understanding Thiol Solubility

Thiols, the sulfur analogs of alcohols, exhibit distinct solubility profiles governed by their molecular structure. The presence of the sulfhydryl (-SH) group, a long hydrocarbon chain (C9), and a terminal double bond in this compound dictates its interaction with different solvent classes.

Generally, thiols demonstrate lower polarity compared to their alcohol counterparts. This is attributed to the lower electronegativity of sulfur compared to oxygen, resulting in weaker hydrogen bonding capabilities. Consequently, long-chain thiols like this compound are expected to be less soluble in highly polar solvents such as water.[1][2][3] Conversely, their significant nonpolar hydrocarbon tail suggests a favorable interaction with and higher solubility in a range of organic solvents.

Predicted Solubility Profile of this compound

Based on the principles of "like dissolves like," a qualitative solubility profile for this compound can be predicted across common organic solvent families.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alkanes | Hexane, Heptane, Cyclohexane | High | The nonpolar aliphatic chain of this compound will interact favorably with nonpolar alkane solvents through van der Waals forces. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The nonpolar nature of both the solute and the solvent promotes miscibility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are relatively nonpolar and can effectively solvate the hydrocarbon portion of the thiol. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate to High | Ketones have a moderate polarity and are generally good solvents for a wide range of organic compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | While the sulfhydryl group can participate in weak hydrogen bonding, the long nonpolar chain will limit solubility in shorter-chain, more polar alcohols. Solubility is expected to increase with the chain length of the alcohol. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents have polarities that are well-suited to dissolve long-chain organic molecules. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to Low | The high polarity of these solvents may not be ideal for solvating the long nonpolar chain of this compound. |

Note: This table presents a predicted, qualitative assessment. Experimental verification is crucial for determining precise solubility under specific conditions.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data, the following protocol outlines a general method for determining the solubility of a liquid analyte, such as this compound, in an organic solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature, expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks (various sizes)

-

Calibrated pipettes and syringes

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Constant temperature bath or incubator

-

Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a UV-Vis spectrophotometer if a suitable chromophore is present or can be derivatized.

-

Syringe filters (0.2 µm, compatible with the solvent)

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The exact amount of excess is not critical, but enough should be added to ensure that a separate phase of the thiol is visible after equilibration. b. Seal the container to prevent solvent evaporation. c. Place the container in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). d. Agitate the mixture using a vortex mixer or a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

Sample Collection and Preparation: a. After equilibration, allow the mixture to stand undisturbed in the constant temperature bath for a sufficient time to allow the undissolved thiol to settle. b. Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette or syringe. To avoid disturbing the undissolved layer, it is advisable to take the sample from the upper portion of the liquid. c. Immediately filter the collected supernatant through a 0.2 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any microscopic, undissolved droplets of the thiol.

-

Quantification of the Dissolved Thiol: a. Gravimetric Method (for non-volatile solutes and solvents): i. Weigh the volumetric flask containing the filtered saturated solution. ii. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the thiol to decompose. iii. Weigh the flask again to determine the mass of the dissolved this compound. b. Chromatographic Method (Preferred for volatile compounds): i. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. ii. Analyze the standard solutions using a calibrated GC to generate a calibration curve. iii. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. iv. Analyze the diluted sample by GC and determine the concentration of this compound from the calibration curve.

-

Calculation of Solubility: a. From Gravimetric Method: Solubility ( g/100 mL) = (Mass of dissolved thiol / Volume of supernatant collected) * 100 b. From Chromatographic Method: Solubility (mol/L) = Concentration from GC analysis * Dilution factor Solubility ( g/100 mL) = (Solubility in mol/L * Molar mass of this compound) / 10

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for this compound and all solvents used.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many research and drug development applications. The following diagram illustrates a logical workflow for this process.

References

Stability and Degradation Pathways of Non-8-ene-1-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-8-ene-1-thiol is a bifunctional molecule featuring a terminal alkene and a primary thiol group, making it a versatile building block in various chemical syntheses, including drug development and materials science. Understanding its stability and degradation pathways is critical for its effective application, storage, and handling. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound, focusing on thiol-ene reactions and oxidation. It further outlines detailed experimental protocols for assessing its stability and quantifying its degradation products.

Introduction

This compound's unique structure, with a terminal double bond and a thiol group, presents both opportunities for controlled functionalization and challenges related to its stability. The thiol group is susceptible to oxidation, while the alkene can participate in various addition reactions. The interplay between these two functional groups dictates the molecule's overall stability and degradation profile. This guide will delve into the primary degradation pathways, supported by established chemical principles of analogous compounds, and provide practical methodologies for their investigation.

Primary Degradation Pathways

The degradation of this compound is primarily governed by the reactivity of its thiol and alkene functionalities. The two main degradation pathways are:

-

Thiol-Ene Reaction: This reaction involves the addition of the thiol group across the double bond of another this compound molecule, leading to oligomerization or polymerization. This can be initiated by radicals or catalyzed by a base (Michael addition).

-

Thiol Oxidation: The thiol group can be oxidized to form a disulfide bond, linking two molecules of this compound. Further oxidation to sulfenic, sulfinic, and sulfonic acids is also possible under more stringent oxidative conditions.

Thiol-Ene Reaction

The thiol-ene reaction is a well-established "click" chemistry reaction known for its high efficiency and mild reaction conditions.[1] In the context of this compound, this can be an undesirable degradation pathway leading to the formation of higher molecular weight species.

2.1.1. Radical-Initiated Thiol-Ene Reaction

This pathway is initiated by the presence of radical species, which can be generated by light, heat, or radical initiators. The mechanism proceeds via a chain reaction:

-

Initiation: A radical initiator (I•) abstracts a hydrogen atom from the thiol group to form a thiyl radical (RS•).

-

Propagation: The thiyl radical adds to the alkene of another molecule, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain.

-

Termination: The reaction terminates when two radicals combine.

2.1.2. Michael Addition Thiol-Ene Reaction

In the presence of a base, the thiol group can be deprotonated to form a thiolate anion. This nucleophilic thiolate can then attack the terminal alkene in a Michael addition fashion.

Thiol Oxidation to Disulfide

The oxidation of thiols to disulfides is a common degradation pathway, often promoted by the presence of oxygen, metal ions, or other oxidizing agents.[2][3] This reaction results in the formation of a disulfide-linked dimer of this compound. The general reaction is:

2 R-SH + [O] → R-S-S-R + H₂O

Further oxidation of the thiol or disulfide can lead to the formation of more highly oxidized sulfur species, such as sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H).[4] These reactions are generally considered irreversible.[5]

Quantitative Data Summary

Table 1: Stability of this compound under Various Storage Conditions

| Condition | Temperature (°C) | Atmosphere | Light Exposure | Time (days) | Purity (%) | Major Degradant(s) | Degradant (%) |

| 1 | 4 | Inert (N₂) | Dark | 0 | >99 | - | - |

| 30 | |||||||

| 90 | |||||||

| 180 | |||||||

| 2 | 25 | Inert (N₂) | Dark | 0 | >99 | - | - |

| 30 | |||||||

| 90 | |||||||

| 180 | |||||||

| 3 | 25 | Air | Dark | 0 | >99 | - | - |

| 30 | |||||||

| 90 | |||||||

| 180 | |||||||

| 4 | 25 | Air | Ambient Light | 0 | >99 | - | - |

| 30 | |||||||

| 90 | |||||||

| 180 |

Table 2: Forced Degradation of this compound

| Stress Condition | Reagent/Condition Details | Time (hours) | Purity (%) | Major Degradant(s) | Degradant (%) |

| Oxidative | 3% H₂O₂ | 24 | Disulfide Dimer | ||

| 48 | |||||

| Acidic | 0.1 M HCl | 24 | |||

| 48 | |||||

| Basic | 0.1 M NaOH | 24 | Thiol-ene Adducts | ||

| 48 | |||||

| Thermal | 60°C | 24 | Thiol-ene Adducts | ||

| 48 | |||||

| Photolytic | UV light (254 nm) | 24 | Thiol-ene Adducts | ||

| 48 |

Experimental Protocols

The following are detailed methodologies for assessing the stability and degradation pathways of this compound.

Stability Study Protocol

Objective: To evaluate the stability of this compound under different storage conditions.

Methodology:

-

Sample Preparation: Aliquot pure this compound into amber glass vials.

-

Condition Setup:

-

Condition 1 (Ideal): Purge vials with nitrogen, seal, and store at 4°C in the dark.

-

Condition 2 (Ambient, Inert): Purge vials with nitrogen, seal, and store at 25°C in the dark.

-

Condition 3 (Ambient, Air): Seal vials containing air and store at 25°C in the dark.

-

Condition 4 (Ambient, Air, Light): Seal vials containing air and store at 25°C with exposure to ambient laboratory light.

-

-

Time Points: Analyze samples at 0, 30, 90, and 180 days.

-

Analysis:

-

Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity of this compound.

-

Degradant Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of any degradation products.

-

Structural Elucidation: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structures of major degradants.[6][7]

-

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Oxidative: Add 3% hydrogen peroxide to the sample solution.

-

Acidic: Add 0.1 M hydrochloric acid to the sample solution.

-

Basic: Add 0.1 M sodium hydroxide to the sample solution.

-

Thermal: Place the sample solution in a controlled oven at 60°C.

-

Photolytic: Expose the sample solution to UV light (e.g., 254 nm) in a photostability chamber.

-

-

Time Points: Analyze samples at appropriate time intervals (e.g., 0, 24, 48 hours).

-

Analysis: Utilize HPLC, LC-MS, and NMR as described in the stability study protocol to track the degradation and identify products.[8][9]

Analytical Methods

4.3.1. HPLC Method for Purity and Degradation Quantification

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Quantification: Use an external standard of this compound to quantify its concentration and estimate the percentage of degradants based on relative peak areas.

4.3.2. NMR Spectroscopy for Structural Analysis

-

¹H NMR: To monitor the disappearance of the thiol proton (around 1.3-1.6 ppm) and the terminal alkene protons (around 4.9-5.8 ppm), and the appearance of new signals corresponding to thioether or disulfide linkages.

-

¹³C NMR: To observe changes in the chemical shifts of the carbons involved in the thiol and alkene groups.

-

In-situ Monitoring: NMR can be used for real-time monitoring of the thiol-ene reaction, especially under photo-initiation.[7][10][11]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows.

Caption: Primary degradation pathways of this compound.

Caption: Experimental workflow for stability assessment.

Conclusion

This compound is a molecule with significant potential, but its bifunctional nature necessitates a thorough understanding of its stability. The primary degradation pathways involve thiol-ene reactions and thiol oxidation. By implementing the detailed stability and forced degradation studies outlined in this guide, researchers and drug development professionals can effectively characterize the stability of this compound, ensure its quality, and develop appropriate storage and handling procedures. The provided analytical methods and workflows serve as a robust framework for generating the critical data needed for regulatory submissions and successful product development.

References

- 1. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 4. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04871G [pubs.rsc.org]

- 6. Magnetic resonance spectroscopic measurement of cellular thiol reduction-oxidation state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [researchportal.murdoch.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Deep Dive into Non-8-ene-1-thiol: A Theoretical and Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical and computational studies surrounding Non-8-ene-1-thiol, a bifunctional molecule with significant potential in surface functionalization, drug delivery, and nanoscience. By leveraging data from analogous systems and established computational methodologies, this document provides a comprehensive overview of its predicted molecular behavior, particularly when forming self-assembled monolayers (SAMs) on gold surfaces.

Introduction to this compound

This compound is an organic molecule characterized by a nine-carbon aliphatic chain, a terminal thiol (-SH) group, and a terminal carbon-carbon double bond (ene). This unique structure allows it to act as a versatile linker molecule. The thiol group serves as a robust anchor to noble metal surfaces, most notably gold, forming well-ordered self-assembled monolayers. The terminal ene group, on the other hand, remains exposed and available for a variety of subsequent chemical modifications, a key feature for the development of functional surfaces and targeted drug delivery systems.

Computational Methodologies for Studying Alkenethiols

The theoretical understanding of molecules like this compound relies heavily on computational chemistry. The primary methods employed are:

-

Density Functional Theory (DFT): This quantum mechanical method is instrumental in calculating the electronic structure of the molecule. DFT is used to predict geometric parameters (bond lengths and angles), adsorption energies onto surfaces, and to understand the nature of the chemical bonding between the thiol headgroup and the gold substrate.

-

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of large assemblies of molecules over time. For this compound SAMs, MD is used to study the packing of the alkyl chains, the orientation (tilt angle) of the molecules with respect to the surface, and the influence of the terminal double bond on the overall monolayer structure and stability.

The Thiol-Gold Interface: A Strong Foundation

The interaction between the thiol group of alkanethiols and a gold (Au(111)) surface is a well-studied phenomenon that provides a strong basis for understanding the behavior of this compound.

Adsorption Energetics and Bonding

Theoretical studies, primarily using DFT, have established that the adsorption of thiols on gold is a chemisorption process. The sulfur-hydrogen bond of the thiol cleaves, and a strong gold-sulfur (Au-S) bond is formed.

| Parameter | Typical Calculated Value | Computational Method |

| Au-S Adsorption Energy | 1.60 - 2.38 eV | DFT (BLYP and PBE functionals) |

| Au-S Bond Length | ~2.4 Å | DFT |

| Preferred Adsorption Site | Face-centered cubic (fcc) hollow site | DFT |

Table 1: Calculated parameters for the adsorption of short-chain alkanethiolates on Au(111) surfaces. These values provide a baseline for the expected interaction of the thiol group of this compound.

Self-Assembled Monolayer (SAM) Structure

When this compound molecules assemble on a gold surface, they are predicted to form a dense, ordered monolayer. The structure of this monolayer is governed by a balance of forces: the Au-S chemical bond, van der Waals interactions between the alkyl chains, and potential interactions involving the terminal double bonds.

| Structural Parameter | Predicted Value for Long-Chain Alkanethiols | Computational Method |

| Molecular Tilt Angle | 25° - 35° from the surface normal | MD Simulations |

| Monolayer Packing | (√3 × √3)R30° lattice | MD Simulations, DFT |

| Monolayer Thickness | Dependent on tilt angle and chain length | MD Simulations |

Table 2: Predicted structural parameters for self-assembled monolayers of long-chain alkanethiols on Au(111). The nine-carbon chain of this compound is expected to exhibit similar structural characteristics.

The Role of the Terminal Ene Group

The terminal double bond is the key functional component of this compound for post-functionalization. Its presence is expected to influence the properties of the SAM.

Influence on Monolayer Packing

While the majority of the chain is aliphatic, the sp² hybridized carbons of the double bond introduce a degree of rigidity at the terminus of the molecule. Molecular dynamics simulations of similar unsaturated thiols suggest that this can lead to subtle changes in the overall packing and tilt of the monolayer compared to its fully saturated counterpart, nonanethiol.

Surface Reactivity: The Gateway to Functionalization

The exposed double bond is amenable to a variety of chemical reactions, most notably "thiol-ene" click chemistry. This reaction allows for the covalent attachment of other thiol-containing molecules to the surface in a highly efficient and specific manner.

This ability to readily functionalize the surface opens up a vast array of possibilities for creating tailored interfaces for applications in biosensing, drug delivery, and materials science.

Experimental Protocols: A Theoretical Guide

While this document focuses on theoretical and computational aspects, the principles derived from these studies guide experimental design. Below are generalized protocols for the formation and characterization of this compound SAMs, based on established methods for similar alkanethiols.

Formation of Self-Assembled Monolayers

Characterization Techniques

A combination of surface-sensitive techniques is required to verify the formation and quality of the monolayer.

| Technique | Information Obtained |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition (presence of S, C) and chemical state of sulfur (confirming Au-S bond formation). |

| Contact Angle Goniometry | Surface wettability, indicating the nature of the terminal group (a hydrophobic surface is expected for a well-formed monolayer). |

| Ellipsometry | Thickness of the monolayer, which can be compared to theoretical predictions. |

| Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM) | Surface morphology and molecular packing of the SAM. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic vibrational modes of the alkyl chain and the terminal C=C bond. |

Table 3: Key experimental techniques for the characterization of this compound SAMs.

Logical Relationships in Computational Modeling

The process of computationally modeling a this compound SAM involves a series of interconnected steps, starting from the fundamental properties of the molecule and building up to the simulation of a complex molecular assembly.

Conclusion and Future Directions

The theoretical and computational study of this compound, largely inferred from extensive research on similar alkanethiols, provides a robust framework for predicting its behavior in forming functionalizable self-assembled monolayers. The strong, well-defined thiol-gold interaction ensures the formation of a stable and ordered platform, while the terminal ene group offers a versatile handle for a myriad of surface modification strategies.

Future computational work could focus on more detailed simulations that explicitly model the reactivity of the terminal double bond in various chemical environments. Additionally, multiscale modeling approaches could bridge the gap between the atomistic details of the SAM and the macroscopic behavior of devices incorporating these functionalized surfaces. Such studies will be invaluable for the rational design of novel materials and devices in fields ranging from biosensing to targeted therapeutics.

Methodological & Application

Application Notes and Protocols for Biosensor Development Using Non-8-ene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Application Note: Leveraging Thiol-Ene Click Chemistry with Non-8-ene-1-thiol for Robust Biosensor Surface Functionalization

Introduction

The development of sensitive and specific biosensors is critically dependent on the effective immobilization of biorecognition molecules (e.g., antibodies, nucleic acids, enzymes) onto the transducer surface. This compound is a bifunctional molecule uniquely suited for modern biosensor fabrication. Its terminal thiol (-SH) group allows for self-assembly on noble metal surfaces like gold, while the terminal alkene (ene) group provides a reactive handle for covalent attachment of biomolecules via the highly efficient and specific "thiol-ene" click reaction. This photo-initiated reaction proceeds rapidly under mild, aqueous conditions, making it an ideal strategy for immobilizing delicate biological probes without compromising their activity.

The primary application of this compound in biosensor development is not as a simple self-assembled monolayer (SAM) linker, but as a participant in the thiol-ene reaction. In one common approach, a surface is first functionalized with molecules containing a terminal alkene group. Subsequently, a thiol-containing biomolecule can be covalently attached to this "ene"-terminated surface. Alternatively, a surface can be modified with this compound, presenting a surface of "ene" groups for the subsequent attachment of thiol-modified probes. This latter approach is detailed in the following protocols.

Key Advantages of the Thiol-Ene Immobilization Strategy:

-

High Efficiency and Specificity: The reaction is a "click" reaction, characterized by high yields and minimal side products.

-

Mild Reaction Conditions: Photo-initiated reactions can be carried out at room temperature in aqueous buffers, preserving the integrity of sensitive biomolecules.

-

Spatial Control: The use of light to initiate the reaction allows for precise spatial control of biomolecule immobilization, enabling the creation of microarrays and patterned sensors.

-

Robust Covalent Linkage: The resulting thioether bond is stable, leading to durable and reusable biosensor surfaces.

Quantitative Performance Data of Biosensors Utilizing Thiol-Ene Functionalization

The following table summarizes the performance of various biosensors where the thiol-ene click chemistry strategy was employed for the immobilization of the biorecognition element. While specific data for this compound is not extensively available in peer-reviewed literature, the presented data from analogous thiol-ene systems demonstrate the effectiveness of this approach.

| Biosensor Type | Analyte | Biorecognition Probe | Limit of Detection (LOD) | Dynamic Range | Reference |

| Electrochemical | Staphylococcus aureus | Aptamer | 3 CFU mL⁻¹ | 10¹ - 10⁷ CFU mL⁻¹ | [1] |

| Electrochemical | Escherichia coli | Aptamer | 6 CFU mL⁻¹ | 10¹ - 10⁷ CFU mL⁻¹ | [1] |

| Electrochemical | Salmonella typhimurium | Aptamer | 4 CFU mL⁻¹ | 10¹ - 10⁷ CFU mL⁻¹ | [1] |

| Fluorescence | Thiol-containing molecules (e.g., L-cysteine) | Tetraphenylethene-maleimide | ~1 ppb | Not Specified | [2] |

| Label-Free Optical | Small molecules (e.g., L-Alanine, Biotin) | Not Applicable (direct adsorption) | 10 fM | Not Specified |

Experimental Protocols

Protocol 1: Preparation of an "Ene"-Terminated Surface on Gold using this compound

This protocol describes the formation of a self-assembled monolayer of this compound on a gold-coated biosensor substrate to present a surface rich in reactive alkene groups.

Materials:

-

Gold-coated biosensor substrate (e.g., SPR chip, QCM crystal, gold electrode)

-

This compound

-

Absolute Ethanol (200 proof)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive)

-

Deionized (DI) water

-

Nitrogen gas

-

Clean glass vials

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 30-60 seconds to remove organic contaminants. (Safety Note: Always add H₂O₂ to H₂SO₄ slowly, never the reverse. Piranha solution reacts violently with organic materials. Use appropriate personal protective equipment (PPE) including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.)

-

Rinse the substrate thoroughly with copious amounts of DI water.

-

Rinse with absolute ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

-

Immediately immerse the clean, dry gold substrate into the thiol solution.

-

Purge the vial with nitrogen gas to displace oxygen, which can interfere with SAM formation.

-

Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution.

-

Rinse the substrate thoroughly with absolute ethanol to remove non-chemisorbed molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

The "ene"-terminated surface is now ready for the thiol-ene click reaction.

-

Protocol 2: Covalent Immobilization of a Thiol-Modified Biomolecule via Photo-Initiated Thiol-Ene Click Chemistry

This protocol details the covalent attachment of a thiol-containing biorecognition probe (e.g., a cysteine-terminated peptide, a thiolated DNA aptamer) to the "ene"-terminated surface prepared in Protocol 1.

Materials:

-

"Ene"-terminated substrate (from Protocol 1)

-

Thiol-modified biomolecule (e.g., peptide, oligonucleotide)

-

Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV lamp (365 nm)

-

Microcentrifuge tubes

Procedure:

-

Prepare a Solution of the Thiol-Modified Biomolecule:

-

Dissolve the thiol-modified biomolecule in PBS to the desired final concentration (typically in the range of 10-100 µM).

-

Dissolve the photoinitiator (DMPA) in the biomolecule solution to a final concentration of ~100 µM.

-

-

Photo-Initiated Click Reaction:

-

Spot the biomolecule/photoinitiator solution onto the "ene"-terminated surface of the biosensor chip.

-

Place the substrate under a UV lamp (365 nm).

-

Irradiate the surface for 15-30 minutes. The exact time may need to be optimized depending on the lamp intensity and the specific biomolecules used.

-

-

Washing:

-

After irradiation, thoroughly rinse the surface with PBS to remove any unbound biomolecules and photoinitiator.

-

Rinse with DI water.

-

Dry the surface under a gentle stream of nitrogen gas.

-

-

Blocking (Optional but Recommended):

-

To prevent non-specific binding in subsequent assays, the surface can be blocked. A common blocking agent is a solution of Bovine Serum Albumin (BSA) (e.g., 1% w/v in PBS) or a short-chain thiol such as 6-mercapto-1-hexanol.

-

Incubate the surface with the blocking solution for 30-60 minutes at room temperature.

-

Rinse thoroughly with PBS and DI water, then dry under nitrogen.

-

The biosensor is now functionalized and ready for analyte detection.

Visualizations

Caption: Experimental workflow for biosensor functionalization.

Caption: Thiol-ene click chemistry signaling pathway.

References

Application Notes and Protocols: Surface Modification with Non-8-ene-1-thiol for Advanced Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interface between a substrate and cultured cells plays a critical role in directing cellular behavior, including adhesion, proliferation, and differentiation. Precisely engineering the surface chemistry of cell culture substrates allows for the creation of biomimetic environments that can recapitulate in vivo conditions. Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces offer a robust and versatile platform for such modifications.[1] This application note details the use of non-8-ene-1-thiol to create a functionalizable surface for cell culture applications.

This compound is a bifunctional molecule featuring a thiol head group that readily forms a stable, covalent bond with gold surfaces, and a terminal alkene group. This terminal double bond serves as a reactive handle for subsequent bio-functionalization via the highly efficient and bio-orthogonal thiol-ene "click" reaction.[2][3] This allows for the covalent immobilization of thiol-containing biomolecules, such as cysteine-terminated peptides (e.g., RGD), to promote specific cell adhesion. The radical-mediated thiol-ene reaction is advantageous as it proceeds rapidly under mild conditions, often initiated by UV light, offering spatial and temporal control over surface patterning.[2][4]

This document provides detailed protocols for the formation of a this compound SAM on a gold substrate and its subsequent functionalization with a model cell-adhesive peptide to create a defined microenvironment for cell culture.

Data Presentation: Surface Characterization

The following table summarizes expected quantitative data for the surface at different stages of modification. The values are representative of typical long-chain alkanethiol SAMs and subsequent bio-functionalization, as specific data for this compound is not extensively published.

| Surface Stage | Water Contact Angle (°) | Ellipsometric Thickness (Å) | Key Characteristics |

| Bare Gold | 30 - 50 | N/A | High surface energy, hydrophilic |

| This compound SAM | 80 - 95 | 10 - 15 | Hydrophobic, presents terminal alkene groups |

| Peptide-Immobilized Surface | 40 - 60 | 20 - 30 (peptide dependent) | Hydrophilic, presents specific cell-binding motifs |

Note: Contact angle is a measure of surface hydrophobicity. A higher angle indicates a more hydrophobic surface. Ellipsometric thickness measures the height of the molecular layer on the substrate.

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM)

This protocol describes the preparation of a gold-coated substrate and the subsequent formation of a this compound monolayer.

Materials:

-

Gold-coated substrates (e.g., glass coverslips or silicon wafers with a Ti/Au coating)

-

This compound

-

Absolute Ethanol (ACS grade or higher)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen gas source

-

Clean glass beakers and petri dishes

-

Tweezers

Procedure:

-

Substrate Cleaning (Handle with extreme care in a fume hood): a. Immerse the gold-coated substrates in freshly prepared Piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE). b. Remove the substrates and rinse extensively with DI water. c. Rinse with absolute ethanol. d. Dry the substrates under a gentle stream of nitrogen gas. The gold surface should be hydrophilic and free of contaminants.

-

Thiol Solution Preparation: a. Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass container. For example, add the appropriate mass of the thiol to 50 mL of ethanol. b. Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[5]

-

SAM Formation: a. Immediately immerse the clean, dry gold substrates into the 1 mM thiol solution.[5] Ensure the entire gold surface is submerged. b. To prevent oxidation and contamination, purge the container with nitrogen, seal it, and wrap with Parafilm. c. Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.

-

Rinsing and Drying: a. After incubation, carefully remove the substrates from the thiol solution using clean tweezers. b. Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed thiol molecules. c. Dry the functionalized substrates under a gentle stream of nitrogen gas. d. Store the substrates in a clean, dry environment (e.g., a desiccator) until ready for the next step. Use within a short timeframe to prevent oxidation of the surface.[5]

Protocol 2: Peptide Immobilization via Photoinitiated Thiol-Ene Reaction

This protocol details the covalent attachment of a cysteine-containing peptide to the alkene-terminated surface.

Materials:

-

This compound functionalized substrates (from Protocol 1)

-

Cysteine-containing cell-adhesive peptide (e.g., Cys-Arg-Gly-Asp, CRGD)

-

Photoinitiator (e.g., Irgacure 2959)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV light source (e.g., 365 nm lamp)

-

Photomask (if patterning is desired)

Procedure:

-

Peptide Solution Preparation: a. Prepare a solution of the cysteine-peptide in PBS. A typical concentration is 0.1-1.0 mg/mL. b. Prepare a stock solution of the photoinitiator (e.g., 10% w/v Irgacure 2959 in 70% ethanol). c. Add the photoinitiator to the peptide solution to a final concentration of approximately 0.05-0.1% w/v.[6]

-

Immobilization Reaction: a. Pipette the peptide/photoinitiator solution onto the this compound functionalized surface, ensuring it is completely covered. b. (Optional for patterning) Place a photomask directly on the surface to define regions of UV exposure. c. Expose the substrate to UV light (e.g., 365 nm, ~5-10 mW/cm²) for 5-10 minutes.[6] The exposure time may need to be optimized depending on the lamp intensity and desired peptide density.

-

Rinsing and Sterilization: a. After UV exposure, thoroughly rinse the substrate with PBS and then DI water to remove unreacted peptide and photoinitiator. b. Dry the surface under a gentle stream of nitrogen. c. Sterilize the substrates for cell culture, for example, by exposure to UV light in a biological safety cabinet for 30 minutes or by immersion in 70% ethanol followed by rinsing with sterile PBS.

-

Cell Seeding: a. Place the sterile, peptide-functionalized substrates in a sterile cell culture plate. b. Seed cells onto the surface at the desired density according to standard cell culture protocols. Cells are expected to adhere preferentially to the peptide-immobilized regions.

Visualizations

Caption: Experimental workflow for surface modification and cell seeding.

Caption: Thiol-ene reaction for peptide immobilization.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 4. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. books.rsc.org [books.rsc.org]

Application Notes and Protocols for Creating Patterned Surfaces using Thiol-Ene Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the use of thiol-ene "click" chemistry to create chemically patterned surfaces. This technique is particularly valuable for applications in biomaterial science, cell biology, and drug development, where precise control over surface chemistry is essential for directing biological interactions. The focus is on the reaction between a thiol-containing molecule and an alkene-terminated self-assembled monolayer (SAM), exemplified by molecules functionally similar to "Non-8-ene-1-thiol".

Introduction to Thiol-Ene Surface Patterning

The thiol-ene reaction is a powerful method for surface functionalization due to its high efficiency, rapid reaction rates under mild conditions, and orthogonality to many biological functional groups.[1][2] The reaction, typically initiated by UV light, involves the addition of a thiol (-SH) group across a carbon-carbon double bond (an 'ene'), forming a stable thioether linkage.[3][4] This allows for the covalent attachment of a wide variety of molecules to alkene-terminated surfaces.

By employing techniques such as photolithography and microcontact printing (µCP), the thiol-ene reaction can be spatially controlled to create well-defined chemical patterns on a surface. These patterns can then be used to control protein adsorption, cell attachment, and other biological events.

Key Patterning Techniques

Two primary methods are employed for creating patterned surfaces using thiol-ene chemistry:

-

Photopatterning: This technique uses a photomask to selectively expose regions of an alkene-terminated surface to UV light in the presence of a thiol-containing molecule. The thiol-ene reaction occurs only in the irradiated areas, resulting in a chemical pattern that replicates the photomask.[2][3]

-

Microcontact Printing (µCP): This soft lithography technique utilizes an elastomeric stamp, typically made of polydimethylsiloxane (PDMS), to transfer a thiol-containing "ink" onto an alkene-terminated surface.[5][6] The thiol-ene reaction is then initiated, often photochemically, to covalently bond the thiol to the surface in the pattern defined by the stamp.

Quantitative Data on Thiol-Ene Surface Modification

The following table summarizes representative quantitative data from studies utilizing thiol-ene chemistry for surface patterning. This data is useful for comparing the effectiveness of different modification strategies.

| Alkene-Terminated Surface | Thiol Molecule | Substrate | Patterning Method | UV Conditions | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Feature Resolution | Reference |

| Allyl-terminated SAM | 1H,1H,2H,2H-Perfluorodecanethiol (PFDT) | Stainless Steel | Photopatterning | Not Specified | 83.7 | 112.4 | Not Specified | [1] |

| Alkene-terminated SAM | N-acetyl-l-cysteine | Silicon Oxide | Photochemical µCP | 365 nm | Not Specified | Hydrophilic Pattern | Micrometer Scale | [2] |

| Alkene-terminated SAM | Galactoside-thiol conjugate | Silicon Oxide | Photochemical µCP | 365 nm | Not Specified | Hydrophilic Pattern | Micrometer Scale | [2] |

| Acrylated pHEMA | Thiolated Hyaluronic Acid | Hydrogel | Thiol-Ene Addition | Not Specified | ~91 | <10 | Not Applicable | [7] |

Experimental Protocols

Protocol 1: Preparation of an Alkene-Terminated Self-Assembled Monolayer (SAM)

This protocol describes the formation of a base surface with terminal alkene functionalities, ready for subsequent thiol-ene patterning.

Materials:

-

Gold-coated silicon wafers or glass slides

-

Alkene-terminated alkanethiol (e.g., 10-undecenyl-1-thiol)

-

Anhydrous ethanol

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Tweezers

-

Glass vials

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates thoroughly with deionized water and then with ethanol.

-

Dry the substrates under a stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of the alkene-terminated alkanethiol in anhydrous ethanol.

-

Place the clean, dry gold substrates in the thiol solution.

-

Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

-

Remove the substrates from the solution and rinse thoroughly with ethanol to remove non-chemisorbed thiols.

-

Dry the substrates under a stream of nitrogen gas. The surface is now ready for patterning.

-

Protocol 2: Photopatterning of a Thiol onto an Alkene-Terminated SAM

Materials:

-

Alkene-terminated SAM on a gold substrate (from Protocol 1)

-

Thiol-containing molecule of interest

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

-

Solvent (e.g., ethanol or isopropanol)

-

Photomask with the desired pattern

-

UV light source (e.g., 365 nm)

Procedure:

-

Prepare Thiol Solution: Dissolve the thiol and a catalytic amount of photoinitiator in the chosen solvent. A typical concentration is 10-50 mM for the thiol.

-

Apply Thiol Solution: Apply the thiol solution to the alkene-terminated surface.

-

Mask and Irradiate: Place the photomask in direct contact with the substrate. Expose the assembly to UV light for a specified time (typically ranging from seconds to minutes, depending on the UV intensity and reactivity of the components).

-

Rinsing: After exposure, thoroughly rinse the substrate with the solvent to remove unreacted thiol and photoinitiator.

-

Drying: Dry the patterned surface under a stream of nitrogen gas.

Protocol 3: Microcontact Printing (µCP) of a Thiol onto an Alkene-Terminated SAM

Materials:

-

Alkene-terminated SAM on a gold substrate (from Protocol 1)

-

Thiol-containing molecule of interest ("ink")

-

PDMS stamp with the desired pattern

-

Solvent for the ink (e.g., ethanol)

-

UV light source

Procedure:

-

PDMS Stamp Fabrication:

-

Mix PDMS prepolymer and curing agent (typically a 10:1 ratio).

-

Pour the mixture over a master mold with the desired pattern and degas in a vacuum desiccator.

-

Cure the PDMS at 60-70°C for at least 2 hours.

-

Carefully peel the cured PDMS stamp from the master.

-

-

Inking the Stamp:

-

Prepare a solution of the thiol "ink" (typically 1-10 mM in ethanol).

-

Apply the ink solution to the patterned surface of the PDMS stamp for 30-60 seconds.

-

Dry the stamp gently with a stream of nitrogen gas.

-

-

Printing:

-

Bring the inked PDMS stamp into conformal contact with the alkene-terminated SAM surface. Apply gentle pressure to ensure complete contact.

-

-

Photochemical Reaction:

-

Stamp Removal and Rinsing:

-

Carefully remove the PDMS stamp.

-

Rinse the patterned substrate with ethanol to remove any non-covalently bound molecules.

-

Dry the surface under a stream of nitrogen gas.

-

Visualizations

References

- 1. Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. researchgate.net [researchgate.net]

- 5. Photochemical microcontact printing by thiol-ene and thiol-yne click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Non-8-ene-1-thiol in Thiol-Ene Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-ene "click" chemistry has emerged as a powerful and versatile tool for the efficient formation of carbon-sulfur bonds, finding broad applications in materials science, bioconjugation, and drug development.[1][2] This reaction proceeds via a radical-mediated addition of a thiol to an alkene, offering high yields, stereoselectivity, and tolerance to a wide range of functional groups.[1][3] Non-8-ene-1-thiol is a bifunctional molecule possessing both a terminal alkene and a thiol group, making it an ideal building block for creating unique molecular architectures, functionalizing surfaces, and synthesizing advanced polymer structures through intramolecular or intermolecular thiol-ene reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in thiol-ene click chemistry reactions, tailored for researchers, scientists, and professionals in drug development.

Principle of the Thiol-Ene Reaction

The thiol-ene reaction can proceed through two primary mechanisms: a free-radical addition and a Michael addition. The radical-based pathway is more common and can be initiated by light, heat, or a radical initiator.[1] The process involves the generation of a thiyl radical, which then adds across the double bond of an alkene in an anti-Markovnikov fashion to form a carbon-centered radical. This is followed by a chain-transfer step where the carbon-centered radical abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to propagate the chain reaction.[1][4]

Applications of this compound in Thiol-Ene Chemistry

The unique bifunctional nature of this compound allows for its use in a variety of applications:

-

Surface Modification: The thiol group can anchor the molecule to a metal surface (e.g., gold), while the terminal alkene is available for subsequent thiol-ene "click" reactions. This allows for the creation of functionalized surfaces with tailored properties for applications in biosensors, microarrays, and biocompatible coatings.[5][6]

-

Polymer Synthesis: this compound can be used as a monomer in step-growth polymerizations to create linear or cross-linked poly(thioether)s. These materials have applications in coatings, adhesives, and drug delivery systems.[3]

-

Dendrimer Synthesis and Modification: The thiol-ene reaction is a highly efficient method for the synthesis and surface functionalization of dendrimers. This compound can be incorporated into dendritic structures to introduce reactive handles for further modification.[7][8]

-

Bioconjugation and Drug Delivery: The "click" nature of the thiol-ene reaction allows for the mild and efficient conjugation of biomolecules, such as peptides and proteins, to surfaces or nanoparticles functionalized with this compound.[9] This is valuable for developing targeted drug delivery systems and diagnostic tools.

Quantitative Data Summary

The following tables summarize representative quantitative data for thiol-ene reactions involving long-chain alkenes and thiols, which can be considered analogous to reactions with this compound. Please note that specific yields and reaction times for this compound may vary depending on the specific reaction partners and conditions.

Table 1: Representative Yields for Photo-initiated Thiol-Ene Reactions

| Alkene Reactant | Thiol Reactant | Initiator (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1-Octene | 1-Octanethiol | DMPA (1) | Dichloromethane | 1 | 95 | [10] |

| Allyl Triethoxysilane | 3-Mercaptopropyl-triethoxysilane | DMPA (1) | Neat | 0.5 | >98 | [11] |

| 4-Penten-1-ol | 1-Octanethiol | AIBN (cat.) | Toluene | 12 | High | [7][8] |

| Hexadec-1-ene | Thiophenol | None (Purple Light) | Water | 21 | 98 | [10][12] |

DMPA: 2,2-Dimethoxy-2-phenylacetophenone; AIBN: Azobisisobutyronitrile

Table 2: Representative Yields for Thermally-initiated Thiol-Ene Reactions

| Alkene Reactant | Thiol Reactant | Initiator (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Poly(glycidyl methacrylate) brush | 1-Hexanedithiol | AIBN (cat.) | Toluene | 70 | 24 | High | [5] |

| 1-Heptene | 1-Butanethiol | AIBN (20 mM) | Toluene | 50 | 2 | Lower than photo-initiated | [13] |

Experimental Protocols

The following are general protocols for performing thiol-ene reactions with this compound. These should be adapted and optimized for specific applications.

Protocol 1: Photo-initiated Thiol-Ene Reaction for Surface Modification

This protocol describes the functionalization of an alkene-terminated self-assembled monolayer (SAM) on a gold surface with this compound.

Materials:

-

Gold-coated substrate with a pre-formed alkene-terminated SAM

-

This compound

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator

-

Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

-

UV lamp (e.g., 365 nm)

-

Schlenk flask or similar reaction vessel

-

Nitrogen or Argon source

Procedure:

-

In a Schlenk flask under an inert atmosphere, prepare a solution of this compound (e.g., 10 mM) and DMPA (e.g., 1 mol% relative to the thiol) in the chosen anhydrous and degassed solvent.

-

Place the gold substrate with the alkene-terminated SAM in the reaction vessel.

-

Immerse the substrate in the thiol solution.

-

Irradiate the reaction mixture with a UV lamp at room temperature for 30 minutes to 2 hours.

-

After the reaction, remove the substrate and rinse thoroughly with the reaction solvent, followed by ethanol and deionized water to remove any unreacted reagents.

-

Dry the functionalized substrate under a stream of nitrogen.

-

Characterize the modified surface using appropriate techniques (e.g., contact angle goniometry, XPS, FT-IR).

Protocol 2: Thermally-initiated Thiol-Ene Polymerization

This protocol describes the bulk polymerization of this compound with a dithiol crosslinker.

Materials:

-

This compound (as the "ene" and part of the "thiol" component)

-

A dithiol crosslinker (e.g., 1,6-hexanedithiol)

-

Azobisisobutyronitrile (AIBN) thermal initiator

-

Reaction vial with a magnetic stir bar

-

Heating block or oil bath

Procedure:

-

In a reaction vial, combine this compound and the dithiol crosslinker in the desired stoichiometric ratio (e.g., 1:0.5 molar ratio of ene to total thiol).

-

Add AIBN (e.g., 1 mol% with respect to the total functional groups).

-

Seal the vial and heat the mixture in a heating block or oil bath at 70-80 °C with stirring.

-

Monitor the polymerization progress by observing the increase in viscosity. The reaction is typically complete within 2-24 hours.

-

The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol) if necessary.

-

Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC).

Visualizations

The following diagrams illustrate the key processes involved in thiol-ene chemistry.

Caption: Radical-mediated thiol-ene reaction mechanism.

Caption: General experimental workflow for thiol-ene reactions.

Caption: Logical relationships of this compound's functionalities.

References

- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Thiol-ene Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. mdpi.com [mdpi.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Study of thiol–ene chemistry on polymer brushes and application to surface patterning and protein adsorption - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

- 10. iris.unito.it [iris.unito.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for "Non-8-ene-1-thiol" in Nanoparticle Surface Coating

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Non-8-ene-1-thiol as a surface coating agent for nanoparticles. This versatile thiol introduces a terminal alkene functionality, enabling a wide range of subsequent "click" chemistry reactions for advanced applications in drug delivery, bio-imaging, and diagnostics.

Introduction to this compound for Nanoparticle Functionalization

This compound is a bifunctional organic ligand featuring a thiol (-SH) group at one end and a terminal alkene (C=C) group at the other, connected by a nine-carbon aliphatic chain. This unique structure makes it an excellent candidate for the surface modification of various nanoparticles, particularly those with metallic surfaces like gold (Au) and silver (Ag), as well as semiconductor quantum dots (QDs).

The thiol group forms a strong, self-assembled monolayer (SAM) on the nanoparticle surface through a covalent-like bond, providing a stable coating. The exposed terminal alkene groups then serve as reactive handles for subsequent bio-orthogonal conjugation reactions, such as thiol-ene "click" chemistry. This allows for the covalent attachment of a wide array of molecules, including peptides, proteins, small molecule drugs, and fluorescent dyes, without compromising their biological activity.

Key Applications

The ability to create a stable nanoparticle platform with readily accessible reactive sites opens up numerous possibilities in biomedical research and drug development:

-

Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides) to the alkene terminus can direct nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

-

Bio-imaging and Sensing: Attachment of fluorescent dyes or contrast agents allows for the tracking and visualization of nanoparticles in vitro and in vivo. The surface can also be modified with sensing moieties to detect specific biological analytes.

-

Controlled Release Systems: The polymer shell can be further modified to create stimuli-responsive systems, where drug release is triggered by specific physiological conditions (e.g., pH, enzymes).

-

Enhanced Stability: The formation of a dense SAM improves the colloidal stability of nanoparticles in biological media, preventing aggregation and non-specific protein adsorption.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of gold nanoparticles (AuNPs) coated with long-chain alkanethiols, which can be used as a reference for this compound coated nanoparticles. Actual values may vary depending on the nanoparticle core size, concentration, and specific reaction conditions.

| Parameter | Typical Value Range | Characterization Technique |

| Hydrodynamic Diameter (Z-average) | Increase of 2-5 nm post-coating | Dynamic Light Scattering (DLS) |

| Zeta Potential | -20 to -40 mV (in aqueous solution) | DLS / Electrophoretic Light Scattering |

| Surface Plasmon Resonance (SPR) Peak Shift | 2-10 nm red-shift for AuNPs | UV-Vis Spectroscopy |

| Monolayer Thickness | 1.0 - 1.5 nm | Ellipsometry, Atomic Force Microscopy (AFM) |

| Surface Coverage | 3-5 molecules/nm² | X-ray Photoelectron Spectroscopy (XPS) |

Experimental Protocols

Protocol 1: Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A common route involves the conversion of 9-bromo-1-nonene.

Materials:

-

9-bromo-1-nonene

-

Thiourea

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas

Procedure:

-

Thiouronium Salt Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 9-bromo-1-nonene and a molar equivalent of thiourea in ethanol.

-

Reflux the mixture for 4-6 hours. The thiouronium salt will precipitate out of the solution upon cooling.

-

Filter the precipitate and wash with cold ethanol.

-

Hydrolysis: Suspend the collected thiouronium salt in an aqueous solution of NaOH (e.g., 2 M).

-

Reflux the mixture for 2-4 hours under an inert atmosphere. This will hydrolyze the salt to yield the thiol.

-

Extraction and Purification: Cool the reaction mixture and acidify with dilute HCl to a neutral pH.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation.

Protocol 2: Surface Coating of Gold Nanoparticles with this compound

This protocol describes the formation of a self-assembled monolayer of this compound on the surface of citrate-stabilized gold nanoparticles.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) of desired size (e.g., 20 nm) in aqueous solution.

-

This compound

-

Ethanol (absolute, 200 proof)

-

Deionized (DI) water

-

Centrifuge and centrifuge tubes

Procedure:

-

Preparation of Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol.

-

Coating Reaction:

-

To a stirred solution of AuNPs, add the this compound solution dropwise to achieve a final thiol concentration of approximately 0.1 mM. The volume of thiol solution should be a small fraction of the total volume to avoid nanoparticle aggregation due to solvent change.

-

Allow the reaction to proceed at room temperature for at least 12-24 hours with gentle stirring. It is crucial to protect the reaction from light to prevent any unwanted reactions involving the alkene group.

-

-

Purification of Coated Nanoparticles:

-

Transfer the reaction mixture to centrifuge tubes.

-

Centrifuge the solution at a speed sufficient to pellet the AuNPs (the exact speed and time will depend on the nanoparticle size and centrifuge model, e.g., 10,000 x g for 30 minutes for 20 nm AuNPs).

-

Carefully remove the supernatant, which contains excess thiol and displaced citrate ions.

-

Resuspend the nanoparticle pellet in a fresh solution of 10% ethanol in DI water. Sonication may be used briefly to aid in resuspension.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound thiol.

-

-

Final Resuspension and Storage: After the final wash, resuspend the purified this compound coated AuNPs in the desired buffer or solvent for your downstream application (e.g., PBS for biological experiments). Store the coated nanoparticles at 4°C, protected from light.

Visualizations

Diagram 1: Experimental Workflow for Nanoparticle Coating

Caption: Workflow for coating gold nanoparticles with this compound.

Diagram 2: Potential Cellular Uptake Pathways

Caption: Potential pathways for cellular uptake of functionalized nanoparticles.

Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions based on their specific nanoparticle system and intended application. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols for "Non-8-ene-1-thiol" SAMs in Electrochemical Sensing

For Researchers, Scientists, and Drug Development Professionals